1-(1-乙基-5-甲基-1H-吡唑-4-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

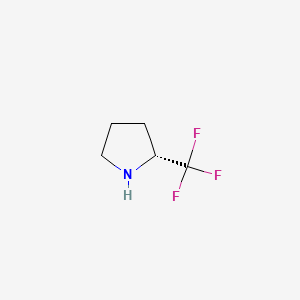

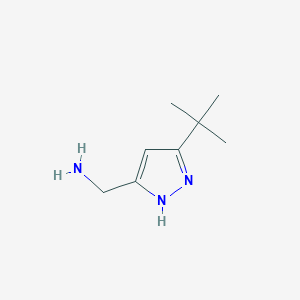

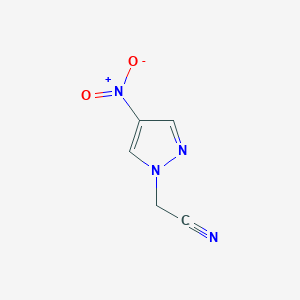

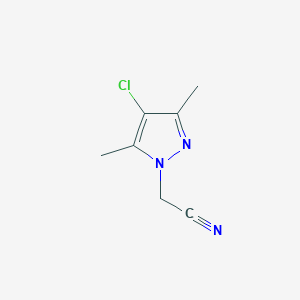

The compound "1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazoles are heterocyclic compounds with a 5-membered ring structure containing two nitrogen atoms. The ethyl and methyl groups attached to the pyrazole ring in this compound suggest modifications that could impact its chemical and physical properties, as well as its potential interactions with biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of ethyl 5-amino-3-phenylpyrazole-4-carboxylate, diazotization followed by coupling with various reagents led to the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involved a condensation reaction using polyphosphoric acid . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of "1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques such as NMR, MS, and IR, as well as X-ray diffraction . For instance, the crystal structure of a related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, was determined to be in the triclinic space group with specific unit cell parameters . These techniques could be employed to determine the precise molecular structure of "1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine".

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, for example, was found to interact with amphetamines and dopamine, forming stable complexes . This suggests that "1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine" could also exhibit interesting reactivity, potentially forming complexes with biologically relevant molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate provided information on its density and crystallographic parameters . These data are essential for understanding the material properties of the compound, which can be relevant for its formulation and application in various fields.

科学研究应用

合成和表征

- 合成和表征新型吡唑衍生物,包括类似于1-(1-乙基-5-甲基-1H-吡唑-4-基)甲胺等化合物,用于其结构性质的表征。这包括使用各种光谱技术如红外光谱、核磁共振和质谱进行详细的分子分析 (Becerra, Cobo, & Castillo, 2021)。

抗菌和抗癌活性

- 评估吡唑衍生物的潜在抗菌和抗癌活性。研究表明,某些合成化合物表现出比参考药物更高的抗癌活性,并具有显著的抗菌性能 (Hafez, El-Gazzar, & Al-Hussain, 2016)。

配位化学和催化

- 对吡唑衍生物的研究涉及其与钴(II)等金属的配位,导致配合物的形成。这些配合物在催化中具有应用,例如在甲基丙烯酸甲酯的聚合中,展示了它们在化学合成中的实用性 (Choi et al., 2015)。

制药研究

- 在制药领域,研究吡唑衍生物作为抗精神病药物的潜力。这些与1-(1-乙基-5-甲基-1H-吡唑-4-基)甲胺相关的化合物已经在动物模型中评估其行为效应,并显示出作为中枢神经系统抑制剂具有潜在抗惊厥性能 (Wise et al., 1987)。

天然产物研究

- 从西瓜籽等天然来源中分离出类似于1-(1-乙基-5-甲基-1H-吡唑-4-基)甲胺的吡唑生物碱。研究这些化合物的生物活性,包括它们对黑色素生成的潜在抑制作用 (Kikuchi et al., 2015)。

生物活性评估

- 合成并评估吡唑衍生物的生物活性。这些活性包括对各种细菌菌株的抗菌性能,展示了这些化合物在开发新的抗菌剂中的潜在用途 (Al-Smaisim, 2012)。

纺织工业应用

- 一些吡唑衍生物用于合成分散染料,然后应用于涤纶织物。这些染料,源自与1-(1-乙基-5-甲基-1H-吡唑-4-基)甲胺相关的化合物,被评估其在纺织品上的色彩性能和牢固度 (Deeb, El-Hossami, & Abdelgawad, 2015)。

阿尔茨海默病治疗研究

- 对与1-(1-乙基-5-甲基-1H-吡唑-4-基)甲胺化学相关的3-芳基-1-苯基-1H-吡唑衍生物进行研究,探讨它们作为治疗阿尔茨海默病的多靶点定向配体的潜力。这些化合物抑制乙酰胆碱酯酶和单胺氧化酶,表明它们具有潜在的治疗价值 (Kumar et al., 2013)。

属性

IUPAC Name |

(1-ethyl-5-methylpyrazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHPBQDJDVJZBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427423 |

Source

|

| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |

CAS RN |

898046-26-9 |

Source

|

| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)